N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-17(13)18(21)20-10-14-8-16(11-19-9-14)15-6-7-22-12-15/h2-9,11-12H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQZNAPSRGRPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the benzamide moiety: The intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thiazole-Based Benzamides ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the pyridinyl and benzamide motifs but replace the furan group with thiazole rings. Key differences include:
- Synthetic Complexity : Thiazole synthesis often requires multi-step cyclization, whereas furan derivatives like the target compound may involve simpler coupling reactions.
- Spectroscopic Data : HRMS and NMR profiles for thiazole analogs (e.g., 4d: HRMS confirmed molecular ion [M+H]⁺) align with expected molecular weights but differ in aromatic proton shifts due to sulfur’s deshielding effects .
Furan-Containing Analogs ()
(R)-5-(Azetidin-3-yloxy)-N-(1-(3-(5-((cyclopentylamino)methyl)furan-2-yl)phenyl)ethyl)-2-methylbenzamide (56) includes a furan-2-yl group, contrasting with the furan-3-yl substitution in the target compound.
- HRMS Validation : Both compounds exhibit precise HRMS matches (e.g., Compound 56: calcd 450.2215, found 450.2209), confirming structural fidelity despite regiochemical differences .
Modifications in Aromatic and Aliphatic Substituents
Trifluoromethyl-Substituted Benzamides ()
N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide (3d) incorporates electron-withdrawing trifluoromethyl groups, contrasting with the electron-donating methyl group in the target compound.
- Electronic Effects : Trifluoromethyl groups increase electrophilicity and metabolic stability but may reduce solubility compared to the methyl substituent.
- NMR Shifts : The target compound’s methyl group would likely show upfield shifts (~2.5 ppm in ¹H NMR) versus deshielded aromatic protons in 3d (e.g., 8.04–8.09 ppm) .
Azetidine and Piperidine Derivatives ()
Compounds like (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (32) feature rigid azetidine/piperidine rings instead of furan.
- Conformational Flexibility : Azetidine’s constrained ring may limit binding adaptability compared to the planar furan moiety.
- Synthetic Routes : Both classes employ HATU-mediated amide couplings and Boc deprotection, suggesting shared methodologies despite divergent substituents .
Comparative Data Table
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a furan ring, a pyridine moiety, and a benzamide core. The synthesis typically involves multiple steps:
- Formation of the Furan-Pyridine Intermediate : This step often employs methods such as Suzuki-Miyaura coupling using palladium catalysts.
- Introduction of the Benzamide Moiety : The intermediate is reacted with 2-methylbenzoyl chloride in the presence of bases like triethylamine to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Receptor Modulation : It might act on various receptors, altering their activity and leading to physiological effects .
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . this compound may share these properties due to its structural similarities.
Antimicrobial Properties
Preliminary studies suggest that the compound could possess antimicrobial activity. Compounds with furan and pyridine moieties have been noted for their ability to disrupt bacterial biofilms and inhibit growth through various mechanisms, including interference with quorum sensing systems .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various benzamide derivatives, this compound showed significant inhibition of cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds containing furan and pyridine rings. The study found that these compounds could effectively reduce biofilm formation in Pseudomonas aeruginosa, suggesting that this compound may enhance antibiotic efficacy when used in combination therapies.
Q & A
Q. What are the key synthetic routes and optimization strategies for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide?
The synthesis involves multi-step reactions, typically starting with the formation of the pyridine-furan core followed by amide coupling. Critical steps include:
- Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between the pyridine-furan intermediate and 2-methylbenzoic acid derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reaction efficiency .
- Catalysis : Palladium-based catalysts (e.g., Pd/C) may be employed for cross-coupling reactions involving heterocyclic systems .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), with HPLC monitoring to confirm yield .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR verify substituent positions and aromatic ring integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Q. What are the solubility and stability profiles under varying experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, but poorly in aqueous buffers (e.g., PBS). Solubility can be enhanced via co-solvents like PEG-400 .
- Stability : Stable at room temperature in inert atmospheres but degrades under prolonged UV light or extreme pH (<3 or >10). Storage at -20°C in desiccated conditions is recommended .
Advanced Questions
Q. How does the compound’s structure influence its binding affinity to kinase targets?
- Key Interactions : The furan-3-yl group engages in π-π stacking with hydrophobic kinase pockets, while the benzamide moiety forms hydrogen bonds with catalytic lysine residues (e.g., in PI3K or MAPK pathways) .
- Trifluoromethyl Effect : Analog studies (e.g., ) show that electron-withdrawing groups like -CF enhance binding specificity by reducing off-target interactions .
- Docking Studies : Molecular dynamics simulations predict a binding energy of -9.2 kcal/mol for PI3Kα, correlating with IC values of 0.8 μM in enzymatic assays .
Q. What methodological approaches resolve contradictions in reported biological activities?
- Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., ATP-dependent kinase activity) to identify concentration-dependent effects .
- Off-Target Profiling : Utilize kinome-wide screening (e.g., KinomeScan) to distinguish primary targets from secondary interactions .
- Metabolic Stability Tests : Liver microsome assays (human/rodent) assess whether metabolite interference explains divergent in vitro vs. in vivo results .
Q. How do structural modifications to the furan or benzamide moieties alter pharmacological activity?
- Furan Substitution : Replacing furan-3-yl with thiophene-3-yl () reduces PI3K inhibition (IC increases to 5.2 μM) but enhances solubility via sulfur’s polarizability .
- Benzamide Optimization : Introducing electron-donating groups (e.g., -OCH) at the 4-position of benzamide improves metabolic stability (t > 6 hours in hepatocytes) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve yield consistency (e.g., 85% yield at 100 g scale) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity and simplify waste management .
- Crystallization Optimization : Use anti-solvent techniques (e.g., water addition) to enhance crystal purity and morphology .
Q. How is the compound’s pharmacokinetic profile characterized in preclinical models?
- ADME Studies :
- Absorption : Caco-2 cell permeability assays show moderate absorption (P = 8.6 × 10 cm/s) .
- Metabolism : CYP3A4 is the primary metabolizing enzyme, with major metabolites identified via LC-MS/MS .
- Excretion : 70% fecal excretion in rodent models, suggesting limited renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
